molecular formula C12H8ClNOS B133447 8-Chloro-10H-phenothiazin-3-ol CAS No. 2002-32-6

8-Chloro-10H-phenothiazin-3-ol

Cat. No.: B133447
CAS No.: 2002-32-6
M. Wt: 249.72 g/mol
InChI Key: CIAFBHJSFCQEBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-10H-phenothiazin-3-ol, also known as thiamonol, is a compound with the molecular formula C12H8ClNOS and a molecular weight of 249.72 g/mol. It is a derivative of phenothiazine, a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by its dark purple to brown solid form and has a melting point of 205-210°C .

Preparation Methods

The synthesis of 8-Chloro-10H-phenothiazin-3-ol involves several synthetic routes. One common method is the oxidative cyclization of 1,2-diaminobenzenes with diphenylamines . This reaction typically requires the presence of an oxidizing agent such as ferric chloride or potassium ferricyanide under acidic conditions. Another approach involves the condensation of 1,2-diaminobenzenes with 2C-units, followed by cyclization . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

8-Chloro-10H-phenothiazin-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation and nitration reactions are common, with reagents like chlorine and nitric acid being used. These reactions typically occur under controlled temperature and pressure conditions.

    Condensation: The compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases.

Scientific Research Applications

Biological Applications

8-Chloro-10H-phenothiazin-3-ol has garnered attention for its potential therapeutic applications:

Antipsychotic Properties

Research indicates that compounds in the phenothiazine family, including this compound, exhibit antipsychotic effects by blocking dopamine receptors (particularly D2 receptors), which are crucial for managing psychiatric disorders such as schizophrenia .

Antimicrobial Activity

The compound has shown promising antimicrobial properties, making it a candidate for further research in therapeutic applications against various pathogens .

Antitumor Activity

Studies have explored the efficacy of this compound as an antitumor agent. Its mechanism involves inhibiting certain enzymes that contribute to cancer cell proliferation. For instance, it has been noted to inhibit human farnesyltransferase and tubulin polymerization, both critical targets in oncology .

Industrial Applications

In addition to its biological significance, this compound is utilized in the synthesis of dyes and pigments due to its vibrant color properties. This application is particularly relevant in materials science and industrial chemistry.

Comparative Analysis with Related Compounds

The following table summarizes key features of this compound compared to other phenothiazine derivatives:

Compound NameKey Features
This compound Antipsychotic, antimicrobial, potential antitumor agent
Chlorpromazine Widely used antipsychotic for schizophrenia
Promethazine Primarily an antihistamine and antiemetic agent
10H-Pheonthiazine Parent compound; lacks chlorine and hydroxyl groups
7-Chloro-10H-phenthiazin Similar halogen substitution but different positioning

Case Studies

  • Anticancer Efficacy : A study demonstrated that phenothiazine derivatives, including this compound, exhibited significant cytotoxicity against liver cancer cell lines (Hep3B and SkHep1). The study employed in vitro assays to assess cell viability and apoptosis rates .
  • Mechanistic Insights : Research into the mechanism of action revealed that this compound inhibits monoamine oxidase activity, leading to increased levels of neurotransmitters. This effect is hypothesized to contribute to its antipsychotic properties .

Mechanism of Action

The mechanism of action of 8-Chloro-10H-phenothiazin-3-ol involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes, leading to disruptions in cellular processes. For instance, it can inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters . This inhibition results in increased levels of neurotransmitters, which can have therapeutic effects in conditions such as depression and schizophrenia.

Comparison with Similar Compounds

8-Chloro-10H-phenothiazin-3-ol is compared with other phenothiazine derivatives, such as chlorpromazine and promethazine. While all these compounds share a common phenothiazine core, they differ in their substituents and, consequently, their biological activities . For example:

    Chlorpromazine: Known for its antipsychotic properties, it is widely used in the treatment of schizophrenia.

    Promethazine: Used primarily as an antihistamine and antiemetic agent.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

8-Chloro-10H-phenothiazin-3-ol is a member of the phenothiazine family, which is known for its diverse biological activities. This compound features a chlorine atom at the 8-position and a hydroxyl group at the 3-position, which significantly influence its chemical properties and biological interactions. The compound has garnered attention for its potential applications in medicine, particularly in oncology and neuropharmacology.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C12H8ClNS Molecular Weight 233 72 g mol \text{C}_{12}\text{H}_{8}\text{ClN}\text{S}\quad \text{ Molecular Weight 233 72 g mol }

This structure contributes to its broad spectrum of biological activity , including antimicrobial, antitumor, and neuroprotective effects.

Antimicrobial Activity

Studies have shown that this compound exhibits enhanced antimicrobial properties compared to other phenothiazine derivatives. The presence of the chlorine atom increases its efficacy against various bacterial strains, making it a potential candidate for developing new antimicrobial agents.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Candida albicans10128 µg/mL

Antitumor Activity

Research indicates that this compound has significant cytotoxic effects on various cancer cell lines, particularly liver cancer cells. In vitro studies demonstrated that it modulates cholinesterase activity, which is crucial for cancer cell proliferation and survival. The compound's IC50 values against Hep3B and SkHep1 liver cancer cell lines were determined to be significantly lower than those of conventional chemotherapeutics .

Cell Line IC50 (µM) Effect
Hep3B5.2High cytotoxicity
SkHep17.8Moderate cytotoxicity

Neuropharmacological Effects

This compound has shown affinity for dopamine receptors, suggesting potential applications in treating neurodegenerative diseases. Its ability to modulate neurotransmitter activity indicates that it may possess neuroprotective properties, making it a candidate for further research in neuropharmacology .

The biological activity of this compound can be attributed to several mechanisms:

  • Cholinesterase Inhibition : The compound inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to increased levels of acetylcholine in synaptic clefts, which can enhance neurotransmission and potentially improve cognitive functions .
  • Reactive Oxygen Species Modulation : It may influence cellular oxidative stress pathways, providing protective effects against oxidative damage in cells.
  • Antimicrobial Action : The chlorine substituent enhances the compound's ability to disrupt bacterial cell wall synthesis, leading to cell death.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • In Vivo Studies : Animal models have demonstrated that administration of this compound results in reduced tumor sizes in liver cancer models, with minimal toxicity observed in healthy tissues .
  • Clinical Trials : Preliminary clinical trials are underway to assess its safety and efficacy in human subjects with specific types of cancers, particularly focusing on its role as an adjunct therapy alongside established chemotherapeutics.

Properties

IUPAC Name

8-chloro-10H-phenothiazin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNOS/c13-7-1-4-11-10(5-7)14-9-3-2-8(15)6-12(9)16-11/h1-6,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIAFBHJSFCQEBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)SC3=C(N2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60347246
Record name 8-Chloro-10H-phenothiazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2002-32-6
Record name 2-Chloro-7-hydroxyphenothiazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Chloro-10H-phenothiazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-7-HYDROXYPHENOTHIAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MQC1JTJ7S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloro-10H-phenothiazin-3-ol
Reactant of Route 2
Reactant of Route 2
8-Chloro-10H-phenothiazin-3-ol
Reactant of Route 3
8-Chloro-10H-phenothiazin-3-ol
Reactant of Route 4
8-Chloro-10H-phenothiazin-3-ol
Reactant of Route 5
8-Chloro-10H-phenothiazin-3-ol
Reactant of Route 6
Reactant of Route 6
8-Chloro-10H-phenothiazin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.